TR-FRET Binding Assay: Mmh2-NR Lacks the Covalent Recruitment Activity of Mmh2
In a direct biochemical head-to-head comparison, the ability of Mmh2-NR to recruit the DCAF16 E3 ligase to BRD4's second bromodomain (BD2) was abrogated compared to Mmh2. Mmh2 exhibits concentration-dependent recruitment of the DCAF16-DDB1 complex to BRD4 BD2, whereas Mmh2-NR shows no measurable signal above background, indicating a complete loss of ternary complex formation necessary for degradation [1].
| Evidence Dimension | Covalent recruitment of DCAF16 to BRD4 BD2 |
|---|---|
| Target Compound Data | No significant TR-FRET signal above background at all tested concentrations (up to 10 µM). |
| Comparator Or Baseline | Mmh2: Concentration-dependent increase in TR-FRET signal. |
| Quantified Difference | Qualitative difference: Complete loss of function vs. active recruitment. |
| Conditions | TR-FRET assay using recombinant DDB1–DCAF16–BODIPY and BRD4BD2-terbium [1]. |
Why This Matters
This confirms Mmh2-NR's essential role as a negative control; any biological effect observed with Mmh2 but not Mmh2-NR can be confidently attributed to DCAF16 recruitment and subsequent degradation, rather than off-target effects of the BRD4-binding moiety.
- [1] Li, Y.-D., et al. Fig. 2e: TR-FRET signal for DDB1–DCAF16–BODIPY to BRD4BD2-terbium. *Nature Chemical Biology* (2024). View Source
